molecular formula C7H12O4 B1175042 Terazosin CAS No. 141269-45-6

Terazosin

Cat. No.: B1175042
CAS No.: 141269-45-6
InChI Key:
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Description

Terazosin is a quinazoline derivative that belongs to the class of alpha-1 adrenergic blockers. It is primarily used to treat symptoms of benign prostatic hyperplasia and hypertension. By relaxing the muscles in the prostate and bladder neck, it facilitates easier urination. Additionally, it relaxes veins and arteries, allowing blood to flow more easily .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of terazosin involves the reaction of piperazine with 2-furoyl chloride, followed by catalytic hydrogenation of the furan ring. This intermediate is then heated in the presence of 2-chloro-6,7-dimethoxyquinazolin-4-amine to undergo direct alkylation, resulting in this compound .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often subjected to various purification techniques, including recrystallization and chromatography, to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Terazosin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include demethylated and hydroxylated derivatives of this compound, which are often studied for their pharmacological properties .

Scientific Research Applications

Terazosin has a wide range of scientific research applications:

Mechanism of Action

Terazosin works by selectively blocking alpha-1 adrenergic receptors. This action relaxes smooth muscle in blood vessels and the prostate, leading to decreased arterial resistance and improved urine flow. The primary molecular target is the alpha-1 adrenergic receptor, and the pathway involves inhibition of the receptor’s action on smooth muscle cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its balanced efficacy for both benign prostatic hyperplasia and hypertension. It has a relatively long half-life, allowing for once-daily dosing, which improves patient compliance. Additionally, its neuroprotective potential sets it apart from other alpha-1 blockers .

Properties

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKUSRYTPJJLNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63074-08-8 (hydrochloride), 70024-40-7 (mono-hydrochloride, dihydrate)
Record name Terazosin [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID3023639
Record name Terazosin
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Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Terazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.50e+00 g/L
Record name Terazosin
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Terazosin is selective for alpha-1-adrenoceptors but not their individual subtypes. Inhibition of these alpha-1-adrenoceptors results in relaxation of smooth muscle in blood vessels and the prostate, lowering blood pressure and improving urinary flow. Smooth muscle cells accounts for roughly 40% of the volume of the prostate and so their relaxation reduces pressure on the urethra. It has also been shown that catecholamines induce factors responsible for mitogenesis and alpha-1-adrenergic receptor blockers inhibit this effect. A final long term mechanism of terazosin and other alpha-1-adrenergic receptor blockers is the induction of apoptosis of prostate cells. Treatment with terazosin enhances the expression of transforming growth factor beta-1 (TGF-beta1), which upregulates p27kip1, and the caspase cascade.
Record name Terazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01162
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CAS No.

63590-64-7
Record name Terazosin
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Record name Terazosin [INN:BAN]
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Record name Terazosin
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URL https://www.drugbank.ca/drugs/DB01162
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Record name Terazosin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone
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Record name TERAZOSIN
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Record name Terazosin
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

271-274, 273 °C
Record name Terazosin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01162
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Record name Terazosin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015293
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The procedures were the same as described for Doxazosin, except that compound 3 (3.0 g, 16.3 mmol) prepared from Example 5 was reacted with 4-amino-2-chloro-6,7-dimethoxyquinazoline (3.8 g, 16.1 mmol) to provide 5.0 g of hydrochloride salt of Terazosin (73% yield), which is then converted to Terazosin (4.7 g, white solid) by alkalizing.
Quantity
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compound 3
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3 g
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3.8 g
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reactant
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Synthesis routes and methods II

Procedure details

37.6 g 4-amino-2-(1-piperazinyl)-6,7-dimethoxyquinazoline and 15.8 g triethylamine are suspended in 400 ml methylene chloride. The suspension is cooled to -5° C. This suspension is stirred while 21.0 g tetrahydrofuran-2-carboxylic acid chloride are added drop by drop. The suspension is continued to be stirred for two hours at 0° C., thereafter the solvent is distilled off under vacuum. 200 ml methanol and 200 ml acetone are added to the residue. The resulting suspension is kept under reflux for 0.5 hours while stirring. Thereafter, it is cooled to 0° C. The product is isolated by filtration. 78 g of moist terazosin base are obtained.
Quantity
37.6 g
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15.8 g
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reactant
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21 g
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reactant
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400 mL
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solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Canadian Pat. No. 2,150,985 describes a process for preparing Terazosin.HCl dihydrate which initially involves the preparation of terazosin free base. The free base form is then reacted by suspension in water and the addition thereto of a molar equivalent of aqueous hydrochloric acid to produce Terazosin.HCl dihydrate.
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Synthesis routes and methods V

Procedure details

To a solution of absolute ethanol (272 ml), water (68 ml) and N-(2-tetrahydrofuroyl)piperazine (20 g) were added, while stirring, 4-amino-2-chloro-6,7-dimethoxyquinazoline (22.2 g). The reaction mixture was heated to reflux and the reflux was maintained for about 32 hours. Then the reaction mixture was cooled to room temperature and stirred at this temperature for about 48 hours. The crystals were collected by filtration, washed with absolute ethanol and dried in vacuo at 40° C. to yield 36.44 g (85.5%) of Terazosin.HCl dihydrate. See Trial M in Table I. Trial N was performed using a 10% volume of water.
Quantity
272 mL
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reactant
Reaction Step One
Quantity
20 g
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68 mL
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solvent
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22.2 g
Type
reactant
Reaction Step Two
Yield
85.5%

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